molecular formula C11H10F3N3O B13649488 4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-amine

4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-amine

Cat. No.: B13649488
M. Wt: 257.21 g/mol
InChI Key: BUQKBYLBHHOZDC-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-amine is a compound that features a pyrazole ring substituted with a methoxyphenyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-amine typically involves the reaction of 2-methoxyphenyl hydrazine with trifluoromethyl-substituted ketones under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring. Common reagents used in this synthesis include hydrazine derivatives, trifluoromethyl ketones, and catalysts such as acids or bases .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol, while reduction of a nitro group can yield an amine .

Scientific Research Applications

4-(2-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both a methoxyphenyl group and a trifluoromethyl group makes it a versatile compound for various applications .

Properties

Molecular Formula

C11H10F3N3O

Molecular Weight

257.21 g/mol

IUPAC Name

4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C11H10F3N3O/c1-18-7-5-3-2-4-6(7)8-9(11(12,13)14)16-17-10(8)15/h2-5H,1H3,(H3,15,16,17)

InChI Key

BUQKBYLBHHOZDC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C(NN=C2N)C(F)(F)F

Origin of Product

United States

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